neuropeptide Y (2-36)
Descripción
Neuropeptide Y (NPY) (2-36) is a truncated form of the full-length 36-amino-acid neuropeptide Y (NPY), which was first isolated from porcine brain tissue in 1982 . The full-length NPY (1-36) has the sequence: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 .
NPY (2-36) lacks the N-terminal tyrosine residue (Tyr¹) and is generated through enzymatic processing by aminopeptidase P . This truncation modifies receptor binding affinity and selectivity. NPY (2-36) retains significant homology (97.14%) across species (porcine, human, rat) and exhibits the following properties:
Propiedades
Fórmula molecular |
C180H275N53O56S |
|---|---|
Peso molecular |
4109 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C180H275N53O56S/c1-15-88(7)140(170(282)223-120(76-132(183)242)160(272)215-115(70-87(5)6)163(275)229-141(89(8)16-2)171(283)230-142(94(13)236)172(284)212-108(32-23-64-198-180(191)192)148(260)210-110(52-55-131(182)241)153(265)208-107(31-22-63-197-179(189)190)151(263)225-125(176(288)289)74-98-42-50-103(240)51-43-98)228-164(276)118(73-97-40-48-102(239)49-41-97)218-159(271)119(75-99-81-193-85-200-99)219-150(262)106(30-21-62-196-178(187)188)209-156(268)114(69-86(3)4)214-145(257)91(10)202-165(277)126(83-234)227-158(270)117(72-96-38-46-101(238)47-39-96)217-157(269)116(71-95-36-44-100(237)45-37-95)216-149(261)105(29-20-61-195-177(185)186)206-143(255)90(9)201-147(259)112(58-68-290-14)211-161(273)122(79-138(251)252)221-154(266)111(54-57-136(247)248)207-144(256)92(11)203-168(280)129-34-25-65-231(129)173(285)93(12)204-155(267)121(78-137(249)250)220-152(264)109(53-56-135(245)246)205-134(244)82-199-167(279)128-33-24-66-232(128)175(287)124(77-133(184)243)224-162(274)123(80-139(253)254)222-169(281)130-35-26-67-233(130)174(286)113(27-17-18-59-181)213-166(278)127(84-235)226-146(258)104-28-19-60-194-104/h36-51,81,85-94,104-130,140-142,194,234-240H,15-35,52-80,82-84,181H2,1-14H3,(H2,182,241)(H2,183,242)(H2,184,243)(H,193,200)(H,199,279)(H,201,259)(H,202,277)(H,203,280)(H,204,267)(H,205,244)(H,206,255)(H,207,256)(H,208,265)(H,209,268)(H,210,260)(H,211,273)(H,212,284)(H,213,278)(H,214,257)(H,215,272)(H,216,261)(H,217,269)(H,218,271)(H,219,262)(H,220,264)(H,221,266)(H,222,281)(H,223,282)(H,224,274)(H,225,263)(H,226,258)(H,227,270)(H,228,276)(H,229,275)(H,230,283)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,288,289)(H4,185,186,195)(H4,187,188,196)(H4,189,190,197)(H4,191,192,198)/t88-,89-,90-,91-,92-,93-,94+,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-/m0/s1 |
Clave InChI |
KUMVUFICIDUBDZ-ZVYVYBDNSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9 |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9 |
Origen del producto |
United States |
Métodos De Preparación
NPY-(2-36) se puede sintetizar mediante métodos químicos. Las rutas sintéticas exactas y las condiciones de reacción pueden variar, pero en general se emplea la síntesis de péptidos en fase sólida (SPPS). En SPPS, los aminoácidos se añaden secuencialmente a una cadena peptídica en crecimiento anclada a un soporte sólido. Después de la síntesis, el péptido se escinde de la resina y se purifica .
Análisis De Reacciones Químicas
Enzymatic Cleavage Reactions
NPY2-36 is primarily formed through proteolytic cleavage of NPY1-36 or NPY3-36 by specific enzymes. Key reactions include:
Kinetic studies reveal that NPY1-36 is rapidly cleaved into NPY3-36 (primary product), followed by NPY3-35 and NPY2-36 . Kallikrein further converts NPY3-36 into NPY3-35, which lacks receptor-binding activity .
Receptor Binding and Signaling
NPY2-36 exhibits distinct binding profiles for NPY receptor subtypes:
Mechanism of Y2 Receptor Activation
Structural studies reveal that Y2 receptors bind NPY2-36 via its C-terminal region (residues 32–36), which adopts a PP-fold conformation . Unlike Y1 receptors, Y2 lacks an N-terminal sub-pocket, making it tolerant to truncation . This explains why NPY2-36 retains high affinity for Y2 but not Y1 .
Functional Implications
-
Y2 Activation : NPY2-36 inhibits neurotransmitter release via presynaptic Y2 receptors, modulating synaptic plasticity and feeding behavior .
-
Y1 Inactivity : The absence of N-terminal residues (Tyr1-Tyr2) prevents Y1 activation, as these residues are critical for binding .
Metabolic Stability and Degradation
NPY2-36 undergoes further cleavage in vivo, primarily via:
| Metabolite | Activity | Receptor Binding | Source |
|---|---|---|---|
| NPY3-35 | Inactive | No binding to Y1/Y2/Y5 receptors | |
| NPY2-36 | Active at Y2 | High Y2 affinity |
Structural Basis of Receptor Selectivity
Cryo-EM studies of Y2 receptor complexes with NPY2-36 reveal:
-
Binding Pocket : The C-terminal region (residues 32–36) interacts with a hydrophobic pocket in Y2, stabilized by residues like Glu5.27 and Asp6.59 .
-
N-Terminal Tolerance : Y2 lacks the sub-pocket present in Y1 (formed by residues like E182, D200, and F286), enabling binding of truncated ligands .
Pharmacological Implications
Aplicaciones Científicas De Investigación
Biología y fisiología: NPY-(2-36) está implicado en la regulación del apetito, la respuesta al estrés y la función cardiovascular.
Neurobiología: NPY modula la actividad neuronal, afectando la ansiedad, la memoria y los ritmos circadianos.
Medicina: Las posibles aplicaciones terapéuticas incluyen el manejo de la obesidad, los trastornos de ansiedad y las enfermedades cardiovasculares.
Mecanismo De Acción
NPY-(2-36) actúa a través de receptores acoplados a proteínas G (GPCR) específicos, incluidos los receptores Y1, Y2 e Y5. Ejerce sus efectos uniéndose a estos receptores, lo que lleva a vías de señalización descendentes. Por ejemplo, la activación del receptor Y1 influye en la ingesta de alimentos y las respuestas al estrés .
Comparación Con Compuestos Similares
Comparison with Structural Analogs of NPY
NPY undergoes proteolytic cleavage to generate multiple fragments with distinct receptor interactions. Key analogs include:
Table 1: Comparison of NPY Fragments
Key Findings:
Receptor Selectivity :
- NPY (2-36) retains partial Y1 receptor affinity but shows reduced potency compared to NPY (1-36) .
- NPY (3-36) and (13-36) are Y2-selective agonists, highlighting how N-terminal truncation shifts receptor preference .
- NPY (2-36) exhibits balanced Y1/Y2/Y5 activity, making it unique among fragments .
Species-Specific Variations :
Comparison with Non-Peptide NPY Receptor Ligands
Non-peptide compounds targeting NPY receptors offer advantages in stability and pharmacokinetics. Key examples include:
Table 2: Non-Peptide NPY Receptor Ligands
| Compound | Structure Type | Target Receptor | Key Features | Reference |
|---|---|---|---|---|
| BIBP 3226 | Non-peptide | Y1 antagonist | High selectivity; Ki = 3.6 nM | |
| BIIE0246 | Non-peptide | Y2 antagonist | Orally bioavailable; IC₅₀ = 7.3 nM | |
| BIBO3304 | Non-peptide | Y1 antagonist | Higher affinity than BIBP 3226 (Ki = 1.2 nM) | |
| Ntncb hydrochloride | Non-peptide | Y5 antagonist | Selective Y5 inhibition; no off-target effects |
Key Findings:
Pharmacokinetic Advantages: Non-peptide ligands (e.g., BIBP 3226) exhibit superior stability and oral bioavailability compared to peptide-based NPY fragments . Peptide fragments like NPY (2-36) have shorter half-lives but retain endogenous signaling precision .
Therapeutic Potential: Y1 antagonists (e.g., BIBO3304) are explored for obesity and anxiety . Y5 antagonists (e.g., Ntncb hydrochloride) may regulate hyperphagia .
Outstanding Questions :
- How do post-translational modifications of NPY fragments affect receptor binding in vivo?
- Can hybrid molecules combining peptide and non-peptide structures enhance therapeutic efficacy?
Q & A
Q. What experimental methods are most reliable for quantifying neuropeptide Y (2-36) concentrations in biological samples?
To measure NPY (2-36), researchers commonly use enzyme-linked immunosorbent assays (ELISA) with antibodies specific to the truncated fragment. However, cross-reactivity with full-length NPY (1-36) must be minimized by validating antibody specificity via Western blot or competitive binding assays . For higher precision, mass spectrometry (LC-MS/MS) with isotopic labeling is recommended to distinguish NPY (2-36) from other isoforms, particularly in plasma or cerebrospinal fluid .
Q. How does NPY (2-36) differ functionally from the full-length NPY (1-36) in receptor binding?
NPY (2-36) lacks the N-terminal tyrosine residue, which reduces affinity for Y1 receptors but retains partial agonism at Y2 and Y5 receptors. Methodologically, competitive radioligand binding assays using HEK293 cells transfected with Y1/Y2/Y5 receptors can quantify binding kinetics (e.g., IC₅₀ values). Pair this with calcium flux assays to assess downstream signaling efficiency .
Q. What animal models are optimal for studying NPY (2-36)’s role in appetite regulation?
Y2 receptor knockout mice are critical for isolating NPY (2-36)’s effects, as Y2 is its primary target. Use chronic intracerebroventricular (ICV) infusion in rodents to mimic physiological release, paired with behavioral assays (e.g., food intake monitoring) and hypothalamic tissue analysis for neuropeptide expression profiling .
Advanced Research Questions
Q. How can conflicting data on NPY (2-36)’s role in anxiety-like behaviors be resolved?
Discrepancies often arise from variability in administration routes (e.g., systemic vs. localized ICV) and dosage regimes . A meta-analysis of existing studies should stratify results by methodology, followed by optogenetic silencing of NPYergic neurons in specific brain regions (e.g., amygdala) to isolate NPY (2-36)’s effects. Use multivariate regression to control for confounding factors like stress hormone levels .
Q. What strategies mitigate NPY (2-36) degradation in longitudinal in vivo studies?
To enhance stability, employ protease inhibitors (e.g., aprotinin) in perfusion buffers and use slow-release osmotic pumps for sustained delivery. Validate degradation rates via HPLC peptide mapping at multiple time points. For genetic models, CRISPR-Cas9 knock-in of protease-resistant NPY (2-36) variants can bypass enzymatic cleavage .
Q. How do post-translational modifications (PTMs) of NPY (2-36) influence its receptor selectivity?
Phosphorylation or glycosylation at residues like Serine-15 may alter receptor binding. Use mutagenesis screens to generate PTM-mimetic variants and test affinity via surface plasmon resonance (SPR) . Pair with cryo-EM to visualize structural changes in receptor-ligand complexes .
Q. What computational models predict NPY (2-36) interactions with non-canonical receptors?
Molecular dynamics simulations (e.g., GROMACS) can map NPY (2-36)’s conformational flexibility and docking potential with orphan GPCRs like GPR18. Validate predictions with BRET/FRET-based assays measuring receptor activation in vitro .
Data Contradiction and Synthesis
Q. How should researchers address inconsistencies in NPY (2-36)’s reported effects on cardiovascular function?
Contradictions may stem from species-specific receptor expression (e.g., rat vs. human Y2). Conduct cross-species comparative studies using isolated aortic rings and measure vasoconstrictive responses. Apply Bayesian meta-analysis to quantify heterogeneity across studies and identify moderators (e.g., age, sex) .
Q. What experimental controls are essential when comparing NPY (2-36) to other NPY fragments?
Include full-length NPY (1-36) and NPY (3-36) as controls in binding/functional assays. Use knockdown models (e.g., siRNA targeting NPY) to confirm fragment-specific effects. Normalize data to endogenous NPY levels via qPCR or immunohistochemistry .
Methodological Recommendations
- Study Design : Use block randomization in animal cohorts to control for circadian variations in NPY release .
- Data Analysis : Apply principal component analysis (PCA) to multivariate datasets (e.g., gene expression + behavioral outcomes) to identify NPY (2-36)-specific pathways .
- Ethical Compliance : Adhere to NIH guidelines for peptide administration in preclinical models, including dose justification and endpoint criteria .
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